N'-(3-cyclohexen-1-ylmethylene)-3-phenylpropanohydrazide
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Overview
Description
N’-(3-cyclohexen-1-ylmethylene)-3-phenylpropanohydrazide is an organic compound characterized by the presence of a cyclohexene ring, a phenyl group, and a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-cyclohexen-1-ylmethylene)-3-phenylpropanohydrazide typically involves the condensation reaction between 3-cyclohexen-1-carbaldehyde and 3-phenylpropanohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of N’-(3-cyclohexen-1-ylmethylene)-3-phenylpropanohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction control. The product is then subjected to purification processes, such as distillation and crystallization, to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N’-(3-cyclohexen-1-ylmethylene)-3-phenylpropanohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-(3-cyclohexen-1-ylmethylene)-3-phenylpropanohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(3-cyclohexen-1-ylmethylene)-3-phenylpropanohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The hydrazide group is particularly reactive, allowing the compound to form covalent bonds with target molecules, thereby altering their function.
Comparison with Similar Compounds
Similar Compounds
- N’-(3-cyclohexen-1-ylmethylene)-4-nitrobenzohydrazide
- N’-(3-cyclohexen-1-ylmethylene)-4-hydroxy-3-methoxybenzohydrazide
- N’-(3-cyclohexen-1-ylmethylene)-3-hydroxy-2-naphthohydrazide
Uniqueness
N’-(3-cyclohexen-1-ylmethylene)-3-phenylpropanohydrazide is unique due to its specific combination of a cyclohexene ring, a phenyl group, and a hydrazide functional group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H20N2O |
---|---|
Molecular Weight |
256.34g/mol |
IUPAC Name |
N-[(E)-cyclohex-3-en-1-ylmethylideneamino]-3-phenylpropanamide |
InChI |
InChI=1S/C16H20N2O/c19-16(12-11-14-7-3-1-4-8-14)18-17-13-15-9-5-2-6-10-15/h1-5,7-8,13,15H,6,9-12H2,(H,18,19)/b17-13+ |
InChI Key |
XZAYVVKLXRWOIV-GHRIWEEISA-N |
SMILES |
C1CC(CC=C1)C=NNC(=O)CCC2=CC=CC=C2 |
Isomeric SMILES |
C1CC(CC=C1)/C=N/NC(=O)CCC2=CC=CC=C2 |
Canonical SMILES |
C1CC(CC=C1)C=NNC(=O)CCC2=CC=CC=C2 |
Origin of Product |
United States |
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